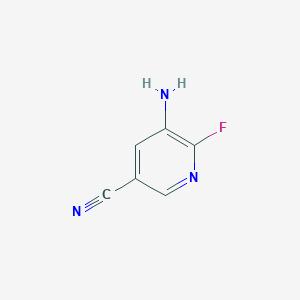

3-Amino-5-Cyano-2-fluoropyridine

Description

Significance of Pyridine (B92270) Scaffolds in Modern Chemical Synthesis

Pyridine, a nitrogen-containing heterocycle, is a fundamental building block in organic synthesis. researchgate.netnih.gov Its presence is ubiquitous in a vast array of natural products, including alkaloids like nicotine (B1678760) and essential vitamins such as niacin. nih.govnih.gov The pyridine scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to form a wide range of interactions with biological targets. researchgate.net This has led to its incorporation into over 7,000 existing drug molecules. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, which influences the solubility and bioavailability of the molecule. nih.gov Furthermore, the aromatic nature of the pyridine ring allows for various substitution patterns, enabling chemists to fine-tune the electronic and steric properties of the molecule to optimize its function. researchgate.net

Overview of Amino- and Cyano-Substituted Pyridines as Functional Building Blocks

Amino and cyano groups are versatile functional handles that significantly expand the synthetic utility of the pyridine scaffold. 2-Amino-3-cyanopyridines, for instance, are highly reactive intermediates used in the synthesis of a wide variety of fused heterocyclic systems. researchgate.net The amino group can act as a nucleophile or a directing group in various chemical transformations, while the cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions. researchgate.netnih.gov The combination of these functional groups on a pyridine ring creates a multifunctional platform for the construction of complex molecular architectures with diverse applications, including the development of new anticancer and antiviral agents. nih.govnih.gov

Contextualizing 3-Amino-5-Cyano-2-fluoropyridine within Advanced Synthetic Methodologies

The compound this compound represents a highly functionalized building block that embodies the strategic principles of modern synthetic design. It combines the key features of a pyridine scaffold, the advantageous properties of a fluorine substituent, and the versatile reactivity of amino and cyano groups. The fluorine atom at the 2-position activates the ring for nucleophilic substitution, making it a valuable precursor for further chemical modifications. researchgate.netgoogle.com The amino and cyano groups provide sites for the introduction of additional molecular complexity and for the construction of fused ring systems. This trifunctionalized pyridine is therefore a key intermediate in the synthesis of complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics. acs.org Its unique combination of functional groups allows for a modular and efficient approach to the synthesis of novel compounds with potential applications in medicine and materials science. rsc.org

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C6H4FN3 |

| Molecular Weight | 137.12 g/mol |

| CAS Number | 1232432-79-9 bldpharm.com |

| Appearance | Solid |

Structure

3D Structure

Properties

IUPAC Name |

5-amino-6-fluoropyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FN3/c7-6-5(9)1-4(2-8)3-10-6/h1,3H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFGLKQAPPNPXQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Amino 5 Cyano 2 Fluoropyridine

Regioselective Amination Strategies at the C3 Position

Achieving regioselective amination at the C3 position of the pyridine (B92270) ring can be challenging due to the inherent reactivity of the C2, C4, and C6 positions. nih.gov However, several methods have been developed to address this challenge.

Direct C-H amination at the C3 position of pyridines is a significant challenge in synthetic chemistry. nih.gov A photochemical method has been reported for the C3-amination of pyridines, which proceeds through a Zincke imine intermediate. nih.gov This process involves the reaction of the Zincke imine with an amidyl radical generated from N-aminopyridinium salts under mild, photocatalytic conditions. nih.gov The regioselectivity for the C3 position is a key feature of this method. nih.gov

Another approach to direct amination involves the nucleophilic aromatic substitution (SNAr) of a suitable leaving group. While the fluorine atom at the C2 position is highly activated for SNAr, direct amination at C3 is less common. nih.gov However, a novel synthesis of 2-aminopyridines has been developed by merging C-H functionalization with amide alcoholysis, which involves the construction of a latent pyridine ring. researchgate.net

Catalyst-free amination of 2-fluoropyridine (B1216828) with lithium amides has been shown to be an effective method for producing 2-aminopyridines. researchgate.net Similarly, adamantane (B196018) amines have been reacted with 2-fluoropyridine and 2-fluoro-5-halopyridines without a catalyst to yield N-(pyridin-2-yl) derivatives. researchgate.net A palladium-catalyzed amination of 2-bromo-5-fluoropyridine (B41290) with various amines has also been reported to produce 2-amino-5-fluoropyridines. rsc.org

A summary of representative direct amination reactions on fluorinated pyridines is presented in the table below.

| Precursor | Amine | Catalyst/Reagent | Product | Yield | Reference |

| 2-Fluoropyridine | Lithium amides | None | 2-Aminopyridines | Moderate to good | researchgate.net |

| 2-Fluoropyridine | Adamantane amines | None | N-(pyridin-2-yl)adamantane amines | Moderate to good | researchgate.net |

| 2-Bromo-5-fluoropyridine | Various amines | Pd₂(dba)₃, Xphos, NaOtBu | 2-Amino-5-fluoropyridines | 25-73% | rsc.org |

An alternative to direct amination is a two-step process involving the introduction of a nitro or azido (B1232118) group, followed by its reduction to an amine.

The introduction of a nitro group at the C3 position of a pyridine ring can be achieved through nitration reactions, although this can sometimes lead to mixtures of isomers. nih.gov Once the 3-nitropyridine (B142982) precursor is obtained, the nitro group can be reduced to an amine. A variety of reagents are available for the reduction of aromatic nitro compounds to anilines, including catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel), and metal-based reducing agents like iron in acidic media or tin(II) chloride. commonorganicchemistry.comwikipedia.orgorganic-chemistry.org For instance, the reduction of 2-cyano-3-nitropyridine (B1583967) would be a potential route to 3-amino-2-cyanopyridine. The choice of reducing agent is crucial to avoid the reduction of the cyano group. google.com

The synthesis of 3-azidopyridine (B1254633) derivatives, followed by their reduction, is another viable pathway. Azido groups can be introduced, for example, by the reaction of a suitable precursor with an azide (B81097) salt. nih.gov The subsequent reduction of the azido group to an amine can be accomplished using various methods, such as catalytic hydrogenation or with reducing agents like dithiols in the presence of an amine. google.com This approach has been utilized in the synthesis of various amino-substituted heterocyclic compounds. nih.govnih.gov

A proposed synthesis for 2-amino-5-fluoropyridine (B1271945) involves the nitration of 2-aminopyridine (B139424), followed by acetylation of the amino group, reduction of the nitro group, a Schiemann reaction to introduce the fluorine, and finally hydrolysis of the acetyl group. researchgate.net

Below is a table summarizing common reduction methods for nitro and azido groups.

| Functional Group | Reagent | Product | Comments | Reference |

| Aromatic Nitro | H₂/Pd-C | Amine | Common and efficient, but may reduce other functional groups. | commonorganicchemistry.com |

| Aromatic Nitro | Fe/Acid | Amine | Mild conditions, good for presence of other reducible groups. | wikipedia.org |

| Aromatic Nitro | SnCl₂ | Amine | Mild method, compatible with various functional groups. | commonorganicchemistry.com |

| Azide | H₂/Pd-C | Amine | Effective reduction method. | google.com |

| Azide | Dithiol/Amine | Amine | Can be used when other reducible groups are present. | google.com |

Functionalization and Derivatization Approaches from Precursor Pyridines

Cyano Group Introduction at the C5 Position

The incorporation of a cyano (-CN) group at the C5 position of the pyridine ring is a critical step in the synthesis of the target compound. This can be achieved through several methods, primarily categorized as direct cyanation or conversion from other functional groups.

Direct cyanation involves the introduction of the nitrile functionality directly onto the pyridine core. While specific examples for 3-amino-2-fluoropyridine (B75623) are not extensively detailed in the provided search results, general principles of pyridine chemistry suggest that nucleophilic aromatic substitution (SNA) or transition-metal-catalyzed cross-coupling reactions are plausible routes. For an activated pyridine ring, a nucleophilic cyanide source could potentially displace a suitable leaving group at the C5 position. However, the presence of the amino and fluoro substituents can complicate reactivity and selectivity.

More commonly, multi-component reactions are employed for the synthesis of cyanopyridine derivatives. These one-pot syntheses can efficiently construct the substituted pyridine ring from simpler acyclic precursors. For instance, the reaction of 1,3-dicarbonyl compounds, aromatic aldehydes, malononitrile (B47326), and alcohols, often catalyzed by basic catalysts like animal bone meal, can yield highly substituted cyanopyridines. researchgate.net While not a direct cyanation of a pre-formed pyridine ring, this approach builds the desired cyanopyridine core in a convergent manner. researchgate.net

A more controlled and frequently utilized strategy involves the conversion of a pre-existing functional group at the C5 position into a cyano group. This two-step approach, starting from a carboxylic acid or its derivative, offers better control over the regiochemistry.

The corresponding 3-amino-2-fluoro-5-carboxamidopyridine can be dehydrated to the target nitrile. Common dehydrating agents for this transformation include phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or trifluoroacetic anhydride (B1165640) (TFAA). The choice of reagent and reaction conditions is crucial to avoid side reactions, particularly with the sensitive amino and fluoro groups present on the ring.

Alternatively, a 5-formylpyridine derivative (an aldehyde) can be converted to the corresponding nitrile. This is typically achieved by first forming an oxime through reaction with hydroxylamine, followed by dehydration of the oxime to the nitrile. Various reagents can effect this dehydration, including acetic anhydride, thionyl chloride, or specialized catalysts.

Fluorination Methodologies at the C2 Position

Introducing a fluorine atom at the C2 position of the pyridine ring is a key and often challenging step. The high electronegativity of fluorine and the unique reactivity of the pyridine ring necessitate specific fluorination methods.

Nucleophilic aromatic substitution (SNA) is a powerful and widely used method for introducing fluorine into aromatic and heteroaromatic rings. nih.govyoutube.comnih.gov In this approach, a precursor such as 2-chloro-3-amino-5-cyanopyridine is treated with a fluoride (B91410) ion source. The reaction of 2-fluoropyridine with sodium ethoxide in ethanol (B145695) is reported to be significantly faster than that of 2-chloropyridine, highlighting the high reactivity of fluoropyridines in subsequent substitutions. nih.gov

The success of this reaction depends on several factors: the nature of the leaving group (halide), the reactivity of the fluoride source (e.g., KF, CsF), and the reaction conditions (solvent, temperature, and potentially the use of a phase-transfer catalyst). The presence of the electron-withdrawing cyano group at the C5 position and the amino group at the C3 position will influence the electron density of the pyridine ring and, consequently, the rate and feasibility of the substitution reaction. nih.govyoutube.com Research has shown that under catalyst-free conditions, 2-fluoropyridine can react with acetamidine (B91507) hydrochloride to produce 2-aminopyridine derivatives, demonstrating the utility of fluoropyridines as precursors. rsc.org

| Precursor | Reagent | Product | Yield | Reference |

| 2-Chloro-3-amino-5-cyanopyridine | KF | 3-Amino-5-cyano-2-fluoropyridine | Not specified | nih.govyoutube.comnih.gov |

| 2-Fluoropyridine | Acetamidine hydrochloride | 2-Aminopyridine derivative | High | rsc.org |

Electrophilic fluorination offers an alternative strategy where a carbon-centered nucleophile reacts with an electrophilic fluorine source. wikipedia.org This method is particularly useful when the pyridine ring is electron-rich enough to attack the fluorinating agent. Reagents containing a nitrogen-fluorine (N-F) bond are commonly employed due to their stability and safety compared to elemental fluorine. wikipedia.orgmpg.de

Examples of modern electrophilic fluorinating reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. wikipedia.orgmpg.de The mechanism of electrophilic fluorination is complex and can proceed through either an SN2 or a single-electron transfer (SET) pathway. wikipedia.org For the synthesis of this compound, the electron-donating amino group at C3 could potentially direct the electrophilic fluorination to the C2 position. However, careful optimization of reaction conditions would be necessary to achieve the desired regioselectivity and avoid side reactions.

The Balz-Schiemann reaction is a classic method for introducing fluorine into an aromatic ring via a diazonium salt intermediate. wikipedia.org This reaction typically involves the diazotization of a primary aromatic amine with a nitrite (B80452) source in the presence of fluoroboric acid (HBF₄) or its salts, followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt. wikipedia.org

In the context of synthesizing this compound, a potential precursor would be 2,3-diamino-5-cyanopyridine. The amino group at the C2 position would be selectively diazotized and subsequently converted to the fluoro group. A novel synthesis of 2-amino-5-fluoropyridine has been reported using a Schiemann reaction as a key step. researchgate.net Innovations in the Balz-Schiemann reaction include the use of other counterions like hexafluorophosphates (PF₆⁻) and the use of nitrosonium salts for diazotization to avoid the isolation of the diazonium intermediate. wikipedia.org An alternative approach involves conducting the diazotization in liquid hydrogen fluoride. wikipedia.org

| Precursor | Key Reaction | Product | Yield | Reference |

| 2-Aminopyridine derivative | Diazotization, Schiemann reaction | 2-Amino-5-fluoropyridine | Not specified | researchgate.net |

| Primary aromatic amine | Balz-Schiemann reaction | Aryl fluoride | Generally good | wikipedia.org |

Advanced Synthetic Protocols and Innovations

Recent advancements in synthetic organic chemistry have paved the way for more efficient, sustainable, and scalable methods for preparing complex heterocyclic molecules like this compound. These innovations focus on improving reaction conditions, enhancing yields, and minimizing environmental impact.

The integration of green chemistry principles is paramount in modern synthetic chemistry. For the synthesis of related aminopyridines, approaches that reduce environmental pollution are actively being explored. These include the use of microwave catalysis and biocatalysis with enzymes to facilitate reactions under milder conditions, often leading to higher yields and lower energy consumption guidechem.com. The use of recyclable magnetic nanocatalysts, for example in the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives, represents a significant step towards greener processes by simplifying catalyst recovery and reuse researchgate.netorgchemres.org. While direct application to this compound is not extensively documented, these principles suggest a clear trajectory for future synthetic design, moving away from hazardous reagents and solvents towards more sustainable alternatives.

Flow chemistry offers a paradigm shift from traditional batch processing, enabling continuous production with enhanced control over reaction parameters, improved safety, and often higher yields. This technology is particularly advantageous for reactions that are exothermic or involve unstable intermediates. While specific flow chemistry protocols for the synthesis of this compound are not yet widely reported, the application of flow synthesis to common reactions in heterocyclic chemistry, such as amide bond formation and cross-coupling reactions, is well-established nih.gov. The principles of flow chemistry, including rapid mixing, precise temperature control, and the ability to perform multi-step sequences in a continuous fashion, hold immense promise for the efficient and scalable production of this and other substituted pyridines.

Catalytic methods, particularly those employing transition metals like palladium, are instrumental in the synthesis of substituted pyridines. Palladium-catalyzed cross-coupling and reduction reactions are frequently used to introduce amino and other functional groups onto the pyridine ring.

For instance, the synthesis of 3-amino-5-fluoropyridine (B1296810) has been achieved through the hydrogenation of 3-amino-2,4,6-tribromo-5-fluoropyridine using a palladium on carbon (Pd/C) catalyst chemicalbook.com. Similarly, the catalytic reduction of 2,3-diamino-5-bromopyridine (B182523) to 2,3-diaminopyridine (B105623) is accomplished with a palladized strontium carbonate catalyst orgsyn.org. In the synthesis of analogs like 2-aminomethyl-3-chloro-5-trifluoromethylpyridine, a Pd/C catalyst is employed for the reduction of the corresponding cyanopyridine google.com. These examples underscore the versatility and efficiency of palladium catalysts in constructing the aminopyridine scaffold, suggesting their applicability in the synthesis of this compound from appropriately halogenated or otherwise activated precursors.

| Catalyst Example | Reactant | Product | Reaction Type |

| 5% Palladium on Carbon | 3-Amino-2,4,6-tribromo-5-fluoropyridine | 3-Amino-5-fluoropyridine | Hydrogenation |

| 5% Palladized Strontium Carbonate | 2,3-Diamino-5-bromopyridine | 2,3-Diaminopyridine | Catalytic Hydrogenation |

| 5% Palladium on Charcoal | 3-Chloro-2-cyano-5-trifluoromethylpyridine | 2-Aminomethyl-3-chloro-5-trifluoromethylpyridine | Reduction |

Comparison and Optimization of Synthetic Pathways

The selection of a synthetic route for this compound is a critical decision that balances factors such as yield, selectivity, cost, and the availability of starting materials.

A key consideration in the synthesis of 2-fluoropyridines is the method of fluorine incorporation. The synthesis of 3-cyano-2-fluoropyridines can be achieved via nucleophilic substitution of a suitable leaving group at the 2-position researchgate.net. The choice of leaving group is crucial for selectivity and reaction efficiency, with a tetrahydrothiophenium group being more effective than a methanesulfonyl group, which in turn is better than bromine or chlorine researchgate.net. This highlights the importance of optimizing leaving groups and reaction conditions to maximize yield and selectivity.

| Product | Starting Material(s) | Reported Yield |

| 3-Amino-5-fluoropyridine | 5-Fluoronicotinamide | 87.2% chemicalbook.com |

| 3-Amino-5-fluoropyridine | 5-Fluoronicotinic acid, Benzyl alcohol | 87% guidechem.com |

| 2-Amino-5-fluoropyridine | 4-Cyano-1-butyne | 75.5% chemicalbook.com |

| 2-Amino-3-fluoropyridine (B1272040) | 2,3-Difluoro-5-chloropyridine, Ammonia (B1221849) | 77.5% (overall) google.com |

The economic viability and practicality of a synthetic route are heavily dependent on the accessibility and cost of the starting materials. For the synthesis of various substituted pyridines, a range of starting materials are utilized.

Common precursors for related aminofluoropyridines include 2-aminopyridine, which can be converted to 2-amino-5-fluoropyridine through a multi-step sequence involving nitration, acetylation, reduction, diazotization, and hydrolysis researchgate.net. Quinolinic acid is noted as a low-cost starting material for the synthesis of 3-fluoropyridine-2-methanol, a related structure google.com. For the synthesis of 3-cyano-2-fluoropyridines, readily available 2(1H)-pyridinethiones are convenient precursors researchgate.net. Multi-component reactions leading to 2-amino-3-cyanopyridines often employ simple and accessible building blocks like acetophenone, various aromatic aldehydes, and malononitrile unpatti.ac.id. A patented process for 2-amino-3-fluoropyridine starts from 2,3-difluoro-5-chloropyridine google.com. The selection of a synthetic strategy for this compound would therefore involve a careful evaluation of the commercial availability and cost of these and other potential starting materials.

| Target Scaffold/Analog | Common Starting Material(s) |

| 2-Amino-5-fluoropyridine | 2-Aminopyridine researchgate.net |

| 3-Fluoropyridine-2-methanol | Quinolinic acid google.com |

| 3-Cyano-2-fluoropyridines | 2(1H)-Pyridinethiones researchgate.net |

| 2-Amino-3-cyanopyridines | Acetophenone, Aromatic aldehydes, Malononitrile unpatti.ac.id |

| 2-Amino-3-fluoropyridine | 2,3-Difluoro-5-chloropyridine google.com |

Chemical Reactivity and Transformation Studies of 3 Amino 5 Cyano 2 Fluoropyridine

Reactivity of the Pyridine (B92270) Nucleus

The pyridine nucleus of 3-Amino-5-Cyano-2-fluoropyridine is characterized by a notable susceptibility to nucleophilic aromatic substitution, a direct consequence of the electron-withdrawing nature of the cyano group and the fluorine atom. This electronic arrangement significantly activates the C2 position for such reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions at the C2-Fluorine Position

The fluorine atom at the C2 position of this compound is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This reactivity is the cornerstone of its synthetic utility, allowing for the introduction of a wide array of functional groups.

The displacement of the C2-fluorine by oxygen-based nucleophiles provides a direct route to various 2-alkoxy and 2-aryloxy-3-amino-5-cyanopyridines. These reactions typically proceed under basic conditions, which facilitate the deprotonation of the oxygen nucleophile, thereby increasing its nucleophilicity. For instance, the reaction with sodium methoxide (B1231860) in methanol (B129727) or potassium phenoxide in a polar aprotic solvent like dimethylformamide (DMF) readily furnishes the corresponding ether products.

Table 1: Examples of SNAr Reactions with Oxygen Nucleophiles

| Nucleophile | Reagent | Solvent | Product |

| Methoxide | Sodium Methoxide | Methanol | 3-Amino-5-cyano-2-methoxypyridine |

| Phenoxide | Potassium Phenoxide | DMF | 3-Amino-5-cyano-2-phenoxypyridine |

| Hydroxide (B78521) | Potassium Hydroxide | Water/Dioxane | 3-Amino-5-cyano-2-hydroxypyridine |

The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and selectivity. The use of phase-transfer catalysts can also be beneficial in reactions involving sparingly soluble salts of oxygen nucleophiles.

Nitrogen nucleophiles, including primary and secondary amines, as well as hydrazines, readily displace the C2-fluorine atom. These reactions are of significant importance for the synthesis of various substituted 2-aminopyridine (B139424) derivatives, which are prevalent motifs in pharmacologically active compounds. The reactions are often carried out in polar solvents, and in some cases, at elevated temperatures to drive the reaction to completion.

For example, treatment of this compound with a primary amine, such as aniline, in the presence of a base like potassium carbonate, leads to the formation of the corresponding N-substituted 2-aminopyridine derivative. Similarly, reactions with hydrazine (B178648) hydrate (B1144303) can yield 2-hydrazinyl-3-amino-5-cyanopyridine, a versatile intermediate for the synthesis of heterocyclic systems.

Table 2: Examples of SNAr Reactions with Nitrogen Nucleophiles

| Nucleophile | Reagent | Solvent | Product |

| Aniline | Aniline, K₂CO₃ | DMF | 3-Amino-5-cyano-2-(phenylamino)pyridine |

| Piperidine | Piperidine | Ethanol (B145695) | 3-Amino-2-(piperidin-1-yl)-5-cyanopyridine |

| Hydrazine | Hydrazine Hydrate | Ethanol | 3-Amino-2-hydrazinyl-5-cyanopyridine |

The introduction of carbon-carbon bonds at the C2 position can be achieved through reactions with various carbon nucleophiles. While less common than reactions with oxygen or nitrogen nucleophiles, these transformations are valuable for elaborating the carbon skeleton. The use of organometallic reagents, such as Grignard reagents or organolithium compounds, can lead to the formation of 2-alkyl or 2-aryl substituted pyridines. However, these reactions may require careful control of reaction conditions to avoid side reactions, such as addition to the cyano group.

Reactions with soft carbon nucleophiles, like enolates derived from active methylene (B1212753) compounds (e.g., malonates, β-ketoesters), can also be employed to forge new C-C bonds at the C2 position. These reactions are typically performed in the presence of a base to generate the enolate in situ.

In cases where the incoming nucleophile is chiral, the SNAr reaction can potentially lead to the formation of atropisomers, especially if rotation around the newly formed C-N or C-O bond is restricted. This is particularly relevant when bulky ortho-substituted anilines or phenoxides are used as nucleophiles. The resulting products can exist as a mixture of diastereomers or enantiomers, and their separation may be necessary. The study of the stereochemical outcome of these reactions is an active area of research, with implications for the design of chiral ligands and catalysts.

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

The pyridine ring of this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen heteroatom and the cyano group. The amino group at the C3 position is an activating, ortho-, para-directing group, which would direct incoming electrophiles to the C4 and C6 positions. However, the strong deactivating effect of the cyano group and the pyridine nitrogen often makes electrophilic substitution challenging.

Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation typically require harsh conditions and may result in low yields or a mixture of products. The inherent low reactivity of the pyridine ring towards electrophiles means that functionalization is more commonly and efficiently achieved through the nucleophilic substitution pathway described above.

Regioselectivity and directing effects of substituents

The pyridine ring is inherently electron-deficient, a characteristic that generally makes it less susceptible to electrophilic substitution compared to benzene. guidechem.com However, the substituents on the this compound ring significantly influence its reactivity and the orientation of incoming reagents.

The amino group at C3 is a strong activating group and directs electrophiles to the ortho and para positions. Conversely, the cyano group at C5 and the nitrogen atom in the pyridine ring are electron-withdrawing, deactivating the ring towards electrophilic attack. The fluorine atom at C2 also exerts a deactivating, electron-withdrawing inductive effect. This combination of activating and deactivating groups leads to complex regiochemical outcomes in substitution reactions. For instance, in electrophilic aromatic substitution reactions, the directing effect of the powerful amino group would likely dominate, favoring substitution at the C4 and C6 positions.

In nucleophilic aromatic substitution (SNAr) reactions, the electron-withdrawing nature of the cyano group and the pyridine nitrogen facilitate attack by nucleophiles. The fluorine atom at C2 is a good leaving group in such reactions, making the C2 position a primary site for nucleophilic attack. Reactions of fluoropyridines are generally faster than those of chloropyridines in SNAr reactions due to the high electronegativity of fluorine. nih.gov

Reactions Involving the Amino Group at C3

The amino group at the C3 position is a versatile functional handle, enabling a variety of chemical transformations.

Acylation and Sulfonylation Reactions

The amino group of this compound can readily undergo acylation and sulfonylation. These reactions involve the treatment of the amino group with acylating agents (like acid chlorides or anhydrides) or sulfonylating agents (like sulfonyl chlorides) in the presence of a base. For example, reaction with chloroacetyl chloride in the presence of a base like triethylamine (B128534) would be expected to yield the corresponding 2-chloroacetamide (B119443) derivative. mdpi.com

| Reagent | Product | Reaction Conditions |

|---|---|---|

| Chloroacetyl chloride | N-(5-Cyano-2-fluoro-3-pyridinyl)-2-chloroacetamide | Base (e.g., NEt3), CH2Cl2, 0 °C to room temperature |

| p-Toluenesulfonyl chloride | N-(5-Cyano-2-fluoro-3-pyridinyl)-4-methylbenzenesulfonamide | Base (e.g., pyridine), solvent |

Alkylation and Arylation of the Amino Group

N-alkylation and N-arylation of the amino group can be achieved under various conditions. Alkylation can be performed using alkyl halides, while arylation can be accomplished through methods like the Buchwald-Hartwig amination, which involves a palladium catalyst and a base.

Diazotization and Subsequent Transformations

The amino group can be converted to a diazonium salt by treatment with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong acid. google.com This diazonium intermediate is highly reactive and can be displaced by a variety of nucleophiles in Sandmeyer-type reactions to introduce a wide range of substituents, including halogens, cyano, hydroxyl, and hydrogen. For instance, treatment with cuprous bromide (CuBr) in hydrobromic acid (HBr) could yield 3-bromo-5-cyano-2-fluoropyridine. google.com

| Reagent | Intermediate | Final Product |

|---|---|---|

| NaNO2, HBr | 5-Cyano-2-fluoro-3-pyridinediazonium bromide | 3-Bromo-5-cyano-2-fluoropyridine |

| NaNO2, HCl | 5-Cyano-2-fluoro-3-pyridinediazonium chloride | 3-Chloro-5-cyano-2-fluoropyridine |

Formation of Heterocyclic Rings via the Amino Group

The amino group, often in conjunction with an adjacent functional group, can serve as a key component in the construction of fused heterocyclic rings. For example, reaction with appropriate reagents can lead to the formation of fused pyrazoles, imidazoles, or triazoles. The reaction of 2-amino-3-cyanopyridines with various reagents is a well-established method for synthesizing a variety of fused heterocyclic systems. researchgate.net For instance, condensation reactions with β-dicarbonyl compounds can lead to the formation of fused pyridopyrimidine rings.

Transformations of the Cyano Group at C5

The cyano group at the C5 position can undergo a range of chemical transformations, providing another avenue for structural modification.

The cyano group can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide. Reduction of the cyano group, for instance with a reducing agent like sodium borohydride (B1222165) in the presence of a catalyst, can yield a primary amine (aminomethyl group). google.com The cyano group can also participate in cycloaddition reactions and can be used to construct other heterocyclic rings. For example, its reaction with azides can lead to the formation of tetrazole rings.

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Hydrolysis (acidic) | H2O, H+ | Carboxylic acid |

| Hydrolysis (basic) | H2O, OH- | Carboxamide |

| Reduction | H2, Catalyst (e.g., Pd/C) | Aminomethyl |

Reduction Reactions to Amines or Aldehydes

The cyano group of this compound is susceptible to reduction, primarily yielding the corresponding aminomethyl derivative. This transformation is a fundamental method for introducing an aminomethyl substituent onto the pyridine core.

Catalytic hydrogenation is a common and effective method for the reduction of nitriles. rsc.org Various catalysts, such as palladium on carbon (Pd/C), Raney nickel, or platinum-based catalysts, are often employed under a hydrogen atmosphere. organic-chemistry.org The reaction conditions, including pressure, temperature, and solvent, can be optimized to achieve high yields and selectivity. For instance, the reduction of a similar compound, 3-chloro-2-cyano-5-trifluoromethylpyridine, to 2-aminomethyl-3-chloro-5-trifluoromethylpyridine hydrochloride has been successfully achieved using 5% palladium on charcoal in methanol with concentrated hydrochloric acid under a hydrogen atmosphere, resulting in a 95-97% yield. google.com This suggests that the cyano group in this compound can likely be reduced to an aminomethyl group under similar catalytic hydrogenation conditions.

Alternative reducing agents to catalytic hydrogenation include metal hydrides like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in the presence of a catalyst. However, the use of such strong reducing agents needs to be carefully controlled to avoid potential side reactions, such as the reduction of the pyridine ring itself. An electrocatalytic hydrogenation using a proton-exchange membrane (PEM) reactor has also been developed for the reduction of cyanoarenes to their corresponding benzylamines under mild conditions. nih.gov

The selective partial reduction of the nitrile to an aldehyde, known as the Stephen aldehyde synthesis, is another potential transformation. wikipedia.org This reaction typically involves the formation of an iminium salt intermediate by treating the nitrile with tin(II) chloride and hydrochloric acid, followed by hydrolysis to the aldehyde. The feasibility of this reaction for this compound would depend on the compatibility of the other functional groups with the reaction conditions.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 3-Chloro-2-cyano-5-trifluoromethylpyridine | 5% Pd/C, H₂, MeOH, conc. HCl, 20°C, 4h | 2-Aminomethyl-3-chloro-5-trifluoromethylpyridine hydrochloride | 95-97% | google.com |

| Benzonitrile (for comparison) | Co(OPiv)₂, TMDS, isocyanide ligand, then acid hydrolysis | Benzylamine | Good | rsc.org |

| Various aromatic nitriles | Ammonia (B1221849) borane, thermal decomposition | Corresponding primary amines | Very good | rsc.org |

Hydrolysis to Carboxylic Acids and Esters

The nitrile functionality of this compound can be hydrolyzed under acidic or basic conditions to initially form a carboxamide, which can then be further hydrolyzed to a carboxylic acid. This transformation provides a route to 3-amino-2-fluoro-5-pyridinecarboxylic acid and its derivatives.

Acid-catalyzed hydrolysis is typically performed by heating the nitrile in the presence of a strong acid such as sulfuric acid or hydrochloric acid in an aqueous solution. The reaction proceeds through the protonation of the nitrile nitrogen, followed by nucleophilic attack of water. Base-catalyzed hydrolysis involves heating the nitrile with an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbon atom of the nitrile group.

The hydrolysis of various cyanopyridines to their corresponding carboxylic acids is a well-established process. researchgate.net For example, the hydrolysis of 2-acetyl-4-(1-carboethoxy-1-cyano)methylene-4,7-dihydrothieno[2,3-b]pyridine has been studied, demonstrating the susceptibility of a cyano group in a related heterocyclic system to hydrolysis. wikipedia.org The resulting carboxylic acid can subsequently be converted to an ester through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Nitriles (general) | H₃O⁺, heat | Carboxylic acid | researchgate.net |

| Nitriles (general) | ⁻OH, H₂O, heat | Carboxylate salt | researchgate.net |

| 7-Acetyl-4-(1-carboethoxy-1-cyano)methylene-4,7-dihydrothieno[2,3-b]pyridine | DMSO-d6 (with trace water), ambient temperature | Ethyl 2-(4-thieno[2,3-b]pyridyl)cyanoacetate and acetic acid | wikipedia.org |

Conversion to Amidine Derivatives (Pinner Reaction)

The Pinner reaction provides a classical method for converting nitriles into amidine derivatives. organic-chemistry.orgwikipedia.orgsynarchive.com This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imino ester salt, also known as a Pinner salt. wikipedia.orgnumberanalytics.com This intermediate can then be reacted with ammonia or an amine to yield the corresponding amidine. wikipedia.org

The reaction is typically carried out by bubbling dry hydrogen chloride gas through a solution of the nitrile in an anhydrous alcohol. numberanalytics.com The resulting Pinner salt can be isolated or used in situ for the subsequent reaction with an amine. The choice of alcohol and the reaction temperature are crucial factors that can influence the outcome of the reaction. numberanalytics.com While the traditional Pinner reaction requires harsh acidic conditions, milder protocols using Lewis acids or other promoters have been developed. nih.gov

For this compound, the Pinner reaction would likely proceed by the initial formation of an imidate at the cyano group, followed by reaction with an amine to afford the desired N-substituted amidine. The presence of the amino group on the pyridine ring might require protection depending on the reaction conditions to prevent side reactions. The synthesis of N-arylalkyl-N'-cyano-3-pyridinecarboxamidines has been reported, demonstrating the feasibility of forming amidine derivatives from cyanopyridines. nih.gov

| Starting Material | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Nitrile | 1. R'OH, HCl; 2. R''NH₂ | Amidine | wikipedia.org |

| Benzonitrile | 1. Isobutyl alcohol, HCl (gas); 2. Amine | N-substituted benzamidine | nih.gov |

| Cyano-substituted imidazo[4,5-b]pyridines | Two-step Pinner reaction in 2-methoxyethanol | Amidino-substituted imidazo[4,5-b]pyridines | mdpi.com |

Cyclization Reactions Involving the Nitrile Functionality

The presence of both an amino and a cyano group in this compound makes it a prime candidate for intramolecular cyclization reactions to form fused heterocyclic systems. These reactions are valuable for the construction of complex polycyclic molecules with potential biological activities.

The amino group can act as a nucleophile, attacking the electrophilic carbon of the nitrile group, or a suitably activated position on the pyridine ring. The nitrile group can also be transformed into other reactive functionalities that can then participate in cyclization. For example, Thorpe-Ziegler cyclization is a well-known method for the synthesis of cyclic ketones from dinitriles or cyano esters. A method for the synthesis of substituted 3-amino-2-(organylsulfinyl)thieno[2,3-b]pyridines by the Thorpe-Ziegler intramolecular cyclization of substituted 3-cyano-2-[(organyl-sulfinyl)methylthio]pyridines has been proposed. researchgate.net

Furthermore, the amino group can react with a neighboring group introduced via the cyano functionality. For example, if the cyano group is hydrolyzed to a carboxylic acid, subsequent amide formation with the amino group could lead to a lactam. The chemoselective cyclization of aminonicotinic acid derivatives to 1,8-naphthyridin-2-ones has been reported, which proceeds via a potential intramolecular azadiene-ketene electrocyclization reaction. nih.gov This highlights the potential for the amino and a modified cyano group to participate in ring-forming reactions.

| Starting Material Type | Reaction Type | Product Type | Reference |

|---|---|---|---|

| Substituted 3-cyano-2-[(organyl-sulfinyl)methylthio]pyridines | Thorpe-Ziegler intramolecular cyclization | Substituted 3-amino-2-(organylsulfinyl)thieno[2,3-b]pyridines | researchgate.net |

| Aminonicotinic acid derivatives | Intramolecular azadiene-ketene electrocyclization | 1,8-Naphthyridin-2-ones | nih.gov |

| N-Cbz-protected diazoketones from α-amino acids | Brønsted acid catalyzed intramolecular cyclization | 1,3-Oxazinane-2,5-diones | frontiersin.org |

Tandem and Cascade Reactions Utilizing Multiple Reactive Sites

The multifunctional nature of this compound, with its amino, cyano, and fluoro substituents on a pyridine ring, presents opportunities for tandem or cascade reactions. These reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, are highly efficient for building molecular complexity.

A potential tandem reaction could involve an initial nucleophilic aromatic substitution of the 2-fluoro group by a suitable nucleophile, followed by a cyclization reaction involving the cyano and/or amino groups. For instance, reaction with a dinucleophile could lead to the formation of a new heterocyclic ring fused to the pyridine core.

The development of such reactions for this compound would be a valuable contribution to synthetic organic chemistry, providing efficient routes to novel and potentially bioactive heterocyclic scaffolds.

| Reactants | Reaction Type | Product Type | Reference |

|---|---|---|---|

| β-Arylethenesulfonyl fluorides and α-cyano-β-methylenones | Tandem Diels-Alder/elimination | 1,3,5-Triarylbenzenes | sigmaaldrich.com |

| Aldehydes, malononitrile (B47326), and N-alkyl-2-cyanoacetamides | One-pot, three-component tandem reaction | Highly functionalized pyridines | frontiersin.org |

Derivatization and Structural Modification Strategies for 3 Amino 5 Cyano 2 Fluoropyridine Analogues

Synthesis of Substituted Derivatives with Varied Functional Groups

The reactivity of the 3-amino-5-cyano-2-fluoropyridine core allows for the introduction of a wide array of functional groups, enabling the synthesis of a diverse library of derivatives. The primary sites for modification are the amino group and the fluorine-substituted carbon atom.

The amino group can undergo a variety of standard transformations. For instance, acylation with acetic anhydride (B1165640) in the presence of phosphoric acid can yield the corresponding 2-acetamido derivative. orientjchem.org This transformation is significant as it modulates the electronic properties of the pyridine (B92270) ring and can be a precursor for further reactions. orientjchem.org Cyanoethylation of the amino group can be achieved using acrylonitrile, leading to the formation of a new carbon-carbon bond and the introduction of a propionitrile (B127096) side chain. orientjchem.org This resulting nitrile can then be hydrolyzed under acidic conditions to the corresponding carboxylic acid. orientjchem.org

The fluorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction for functionalizing this scaffold. The reaction of 2-fluoropyridines with nucleophiles is generally faster than with their chloro- or bromo-analogues due to the high electronegativity of fluorine. nih.gov This allows for the introduction of various substituents under relatively mild conditions. For example, reaction with alkoxides or amines can lead to the corresponding ether or amino derivatives. A transition-metal-free method has been developed for the synthesis of 2-aminopyridine (B139424) derivatives from 2-fluoropyridine (B1216828) using inexpensive acetamidine (B91507) hydrochloride as an ammonia (B1221849) source, which proceeds via nucleophilic substitution and subsequent hydrolysis. rsc.org

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, provide a powerful tool for creating carbon-carbon bonds at the 2-position. Although direct examples with this compound are not extensively documented in the reviewed literature, the general applicability of Suzuki coupling to functionalized halopyridines is well-established. nih.govresearchgate.net For instance, the Suzuki coupling of 2,3,5-trichloropyridine (B95902) with various arylboronic acids has been shown to proceed efficiently to yield 3,5-dichloro-2-arylpyridines. nih.gov This suggests that this compound could similarly be coupled with aryl- or heteroarylboronic acids to introduce diverse aromatic moieties.

Below is a table summarizing potential derivatization reactions of this compound based on established reactivity of related compounds.

| Reagent/Reaction Type | Functional Group Targeted | Potential Product |

| Acetic Anhydride/H₃PO₄ | Amino Group | 3-Acetamido-5-cyano-2-fluoropyridine |

| Acrylonitrile | Amino Group | 3-((2-cyanoethyl)amino)-5-cyano-2-fluoropyridine |

| R-OH / Base | 2-Fluoro Position (SNAr) | 3-Amino-5-cyano-2-alkoxypyridine |

| R-NH₂ | 2-Fluoro Position (SNAr) | 2,3-Diamino-5-cyanopyridine derivative |

| Acetamidine HCl | 2-Fluoro Position (SNAr) | 2,3-Diamino-5-cyanopyridine |

| Arylboronic Acid / Pd Catalyst (Suzuki Coupling) | 2-Fluoro Position (Cross-Coupling) | 3-Amino-5-cyano-2-arylpyridine |

Late-Stage Functionalization of Complex Architectures Incorporating the this compound Core

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science that involves the modification of complex molecules at a late step in the synthetic sequence. This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis. acs.orgnih.gov The this compound core is well-suited for LSF strategies, primarily through the exploitation of its inherent reactivity.

One of the most prominent LSF strategies applicable to this core is the tandem C-H fluorination followed by nucleophilic aromatic substitution (SNAr). nih.govacs.orgberkeley.edu While the starting material already possesses a fluorine atom, this methodology is highly relevant for more complex molecules that incorporate the 3-amino-5-cyanopyridine moiety without the 2-fluoro substituent. In such cases, site-selective C-H fluorination at the 2-position, which is activated by the pyridine nitrogen, can be achieved. nih.govacs.org The installed fluoride (B91410) then serves as a handle for introducing a wide range of functional groups through SNAr reactions with various nucleophiles (e.g., alcohols, amines, thiols). nih.gov The mild conditions often required for the substitution of a 2-fluoropyridine make this approach compatible with a wide range of functional groups present in complex molecules. nih.gov

The existing amino group on the this compound scaffold can also be a key site for LSF. For instance, a variety of electrochemical and multicomponent reaction (MCR) approaches have been developed for the LSF of the biologically relevant 4-amino-2-pyridone chemotype, demonstrating the potential for modifying amino-substituted pyridines in complex settings. rsc.org These methods could potentially be adapted to decorate the 3-amino group of our core structure, introducing diverse substituents in a site-selective and sustainable manner.

The cyano group, while generally less reactive for direct LSF, can be a precursor for other functional groups. For example, it can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an aminomethyl group, opening up further avenues for derivatization.

Design and Synthesis of Bipyridyl and Terpyridyl Systems Containing the Fluorinated Pyridine Moiety

Bipyridyl and terpyridyl ligands are of immense importance in coordination chemistry, catalysis, and materials science due to their ability to form stable complexes with a wide range of metal ions. nih.govresearchgate.netmdpi.com The incorporation of the this compound moiety into such systems can significantly modulate their electronic and steric properties, leading to novel applications.

The synthesis of bipyridyl systems containing the this compound unit can be envisioned through modern cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful method for the formation of C-C bonds between aromatic rings. mdpi.comresearchgate.net In a potential synthetic route, this compound could be converted to its corresponding boronic acid or boronic ester derivative. This intermediate could then be coupled with a suitable halopyridine (e.g., 2-bromopyridine) under palladium catalysis to yield the desired bipyridyl. Conversely, the fluorine atom at the 2-position of this compound could potentially undergo Suzuki coupling directly with a pyridylboronic acid. nih.govresearchgate.net

Another effective strategy for the synthesis of functionalized bipyridines involves the use of pyridylsulfonium salts. nih.gov This methodology allows for a modular and transition-metal-free coupling protocol. In this approach, a pyridyl sulfide (B99878) could be arylated to form a pyridylsulfonium salt, which then reacts with a suitable pyridine nucleophile to form the bipyridine linkage. This method has been shown to have extensive functional group tolerance and can be used to synthesize both symmetrical and unsymmetrical bipyridines. nih.gov

The synthesis of terpyridyl systems is a logical extension of these methods. An iterative application of the pyridylsulfonium salt methodology has been successfully used to create a functionalized terpyridine with three different pyridine components. nih.gov Alternatively, established methods for terpyridine synthesis, such as the cross-coupling of 2,6-dihalopyridines with 2-pyridinyl organometallic reagents, could be adapted. researchgate.net For example, this compound could be converted into a 2-pyridinyl organometallic species (e.g., organozinc or organotin) and then coupled with a 2,6-dihalopyridine.

The table below outlines potential strategies for the synthesis of bipyridyl and terpyridyl systems incorporating the this compound core.

| Target System | Synthetic Strategy | Key Intermediates |

| Bipyridyl | Suzuki-Miyaura Coupling | This compound-x-boronic acid/ester and a halopyridine OR this compound and a pyridylboronic acid |

| Bipyridyl | Pyridylsulfonium Salt Coupling | Pyridylsulfonium salt derived from a functionalized pyridine and a nucleophilic pyridine derivative |

| Terpyridyl | Iterative Pyridylsulfonium Salt Coupling | Stepwise coupling of different pyridylsulfonium salts and nucleophiles |

| Terpyridyl | Cross-Coupling with 2,6-Dihalopyridines | Organometallic derivative of this compound and a 2,6-dihalopyridine |

Structure-Reactivity Relationships in Modified Systems

The reactivity of the this compound scaffold and its derivatives is dictated by the interplay of the electronic and steric effects of its substituents. Understanding these structure-reactivity relationships is crucial for predicting the outcome of chemical transformations and for the rational design of new synthetic strategies.

The pyridine nitrogen atom, being electron-withdrawing, generally makes the pyridine ring more susceptible to nucleophilic attack and less prone to electrophilic substitution compared to benzene. guidechem.com The substituents on the ring further modulate this inherent reactivity. The 3-amino group is a strong electron-donating group (EDG) through resonance, which increases the electron density of the ring, particularly at the ortho and para positions (positions 2, 4, and 6). Conversely, the 5-cyano group is a strong electron-withdrawing group (EWG) through both induction and resonance, which decreases the electron density of the ring. The 2-fluoro substituent is also an EWG due to its high electronegativity.

In the context of nucleophilic aromatic substitution (SNAr) at the 2-position, the reaction is facilitated by the presence of the electron-withdrawing pyridine nitrogen and the 5-cyano group. These groups help to stabilize the negatively charged Meisenheimer intermediate formed during the reaction. The reaction of 2-fluoropyridine with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine, highlighting the excellent leaving group ability of fluoride in this context. nih.gov The 3-amino group, being an EDG, would be expected to slightly decrease the rate of SNAr at the 2-position compared to an unsubstituted 2-fluoro-5-cyanopyridine.

The regioselectivity of reactions is also heavily influenced by the substituents. For instance, in electrophilic aromatic substitution reactions, which are generally difficult on this electron-deficient ring, any reaction would be directed by the powerful activating effect of the amino group to the ortho and para positions (positions 2, 4, and 6). However, the presence of the fluorine at position 2 and the cyano group at position 5 would likely lead to complex reactivity patterns.

Studies on substituted pyridines have shown that the rates of reaction with radicals, such as sulfate (B86663) radicals, are dependent on the electronic nature of the substituents. researchgate.net Monosubstituted pyridines generally react faster with sulfate radicals than their protonated forms. researchgate.net This suggests that the pH of the reaction medium could be a critical parameter in controlling the reactivity of the this compound system in radical reactions.

The introduction of different functional groups, as discussed in section 4.1, will further alter the structure-reactivity profile. For example, acylation of the amino group to an acetamido group will diminish its electron-donating ability, thereby increasing the electrophilicity of the pyridine ring and potentially accelerating SNAr reactions at the 2-position. Conversely, converting the cyano group to a less electron-withdrawing group would have the opposite effect. A thorough understanding of these electronic perturbations is essential for the successful design and execution of synthetic routes involving this versatile chemical scaffold.

Role As a Synthetic Building Block and Intermediate in Advanced Chemical Synthesis

Precursor for Nitrogen-Containing Heterocyclic Systems

The structure of 3-amino-5-cyano-2-fluoropyridine is primed for cyclization reactions, making it an ideal precursor for the synthesis of various nitrogen-containing heterocycles. nih.gov These heterocyclic scaffolds are prevalent in pharmacologically active compounds and advanced materials. nih.govsrdorganics.com The presence of adjacent amino and cyano groups allows for the facile construction of fused ring systems.

A significant application of aminocyanopyridine derivatives is in the synthesis of thienopyridines, a class of fused heterocycles with a thiophene ring fused to a pyridine (B92270) ring. nih.gov These compounds are of considerable interest due to their diverse biological activities. nih.govnih.gov The synthesis often involves the Thorpe-Ziegler cyclization of precursor molecules derived from cyanopyridine-2-thiones. For instance, S-alkylation of trifluoromethyl-3-cyano-2(1H)-pyridinethiones, followed by intramolecular cyclization under basic conditions, is an effective method for preparing libraries of thieno[2,3-b]pyridines. researchgate.net Similarly, 3-amino-2-carbamoyl-thieno[2,3-b]pyridine derivatives can be synthesized via the intramolecular Thorpe-Ziegler cyclization of 2-carbamoylmethyl thiopyridines. researchgate.net Research has shown that 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines exhibit potent anti-proliferative activity against various cancer cell lines. mdpi.com

The aminocyanopyridine scaffold is also instrumental in constructing pyrido-fused systems, such as pyrido[2,3-d]pyrimidines. These molecules are synthesized through the cyclocondensation of 2-oxo-pyridine-3,5-dicarbonitriles with reagents like formic acid or acetic anhydride (B1165640). nih.gov The reaction of 3-oxo-2-arylhydrazonopropanals with active methylene (B1212753) compounds like malononitrile (B47326) can yield 2-amino-5-arylazo-substituted nicotinates, which serve as precursors for pyrido[2,3-d]pyrimidine derivatives. nih.gov

Table 1: Synthesis of Fused Heterocycles from Aminocyanopyridine Analogs

| Precursor | Reagents | Resulting Fused System | Reference |

|---|---|---|---|

| 2-Carbamoylmethyl thiopyridines | K2CO3 or C2H5ONa in ethanol (B145695) | 3-Amino-2-carbamoyl-thieno[2,3-b]pyridine | researchgate.net |

| 2-Oxo-pyridine-3,5-dicarbonitriles | Formic acid/H2SO4 | Tetrahydropyrido[2,3-d]pyrimidine-4,7-dione | nih.gov |

| 2-Aminoazonicotinates | DMF-DMA, followed by cyclization | Pyrido[2,3-d]pyrimidine | nih.gov |

The synthetic utility of this compound extends to the construction of more complex polycyclic aromatic nitrogen heterocycles. The fused systems described previously, such as thienopyridines and pyrido[2,3-d]pyrimidines, are themselves examples of such structures. These polycyclic frameworks are often planar and can intercalate with DNA or interact with protein active sites, leading to significant biological activity. nih.gov For example, acridine, a polycyclic nitrogen heterocycle, and its derivatives have a long history in medicinal chemistry as antimicrobial and anticancer agents. sigmaaldrich.com By using the aminocyanofluoropyridine core, chemists can access novel polycyclic systems with tailored electronic and steric properties, driven by the influence of the fluorine and cyano substituents. The synthesis of pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and pyrido[3′,2′:4,5]thieno[3,2-d] nih.govnih.govresearchgate.nettriazines from functionalized thieno[2,3-b]pyridines showcases the stepwise construction of complex polycyclic architectures originating from a substituted pyridine ring. researchgate.net

Scaffold for Complex Molecular Architecture Design

Beyond its role as a precursor for fused rings, this compound serves as a fundamental scaffold for designing complex molecules with specific three-dimensional shapes and functionalities. Its rigid pyridine core and multiple functionalization points allow for the systematic development of new chemical entities.

The reactivity of this compound makes it an excellent candidate for combinatorial chemistry and the development of chemical libraries. Such libraries, containing systematically varied derivatives, are essential for high-throughput screening in materials science. For example, libraries of S-alkyl trifluoromethylpyridines and thieno[2,3-b]pyridines have been prepared to explore their properties. researchgate.net The introduction of fluorine atoms into organic molecules can enhance properties like thermal stability and chemical resistance. chemimpex.com Therefore, libraries based on the this compound scaffold are valuable for discovering new polymers, coatings, and other advanced materials with improved performance characteristics. chemimpex.combldpharm.com The fluorinated pyridine motif is found in a variety of specialty materials, and systematic screening of derivatives can lead to the identification of compounds with desirable optical or electronic properties. researchgate.net

Supramolecular chemistry relies on non-covalent interactions (e.g., hydrogen bonding, π-π stacking) to construct large, well-ordered assemblies from smaller molecular building blocks. Aminopyridines are excellent candidates for this purpose due to their hydrogen bonding capabilities (both as donors and acceptors) and their aromatic nature. Research has demonstrated that aminopyridine derivatives can co-crystallize with organic acids to form cocrystals and molecular salts, which are held together by a network of non-covalent interactions. mdpi.com The specific functional groups on the pyridine ring, such as the amino and cyano groups on this compound, can direct the formation of specific supramolecular synthons, enabling the rational design of crystal structures and materials with tailored properties. mdpi.com

Table 2: Examples of Supramolecular Assemblies with Aminopyridine Derivatives

| Building Block 1 | Building Block 2 | Type of Assembly | Key Interactions | Reference |

|---|---|---|---|---|

| 4-Amino-2-chloropyridine | 3-Chlorobenzoic acid | Cocrystal | Hydrogen bonding (N-H···O, O-H···N) | mdpi.com |

| 2-Amino-4-chloropyridine | 3-Chlorobenzoic acid | Molecular Salt | Proton transfer, Hydrogen bonding (N+-H···O-) | mdpi.com |

Application in Probe Development and Chemical Biology Research (Synthetic Aspects)

In the fields of chemical biology and diagnostics, molecules that can act as probes to study biological processes are of high importance. Fluorinated heterocycles are often used in this context. The fluorine atom can serve as a reporter group in ¹⁹F-NMR studies or can subtly modify the electronic properties of a molecule to enhance its binding affinity or selectivity for a biological target. 3-Amino-5-fluoropyridine (B1296810) and its derivatives serve as key intermediates in the synthesis of biologically active compounds and diagnostic agents. chemimpex.com The synthetic versatility of the this compound scaffold allows for the attachment of reporter groups (e.g., fluorophores, biotin) or reactive moieties for covalent labeling of biomolecules. This makes it a valuable platform for creating customized chemical probes to investigate enzyme interactions, metabolic pathways, and other fundamental biological questions. chemimpex.com

Contribution to Novel Catalyst Design

While direct applications of this compound as a catalyst are not extensively documented in publicly available research, its structural features—a pyridine ring substituted with amino, cyano, and fluoro groups—position it as a promising building block and intermediate in the design of novel catalysts. The presence of multiple functional groups allows for its use as a versatile ligand or a precursor to more complex ligand systems for metal-catalyzed reactions.

The aminopyridine scaffold is a well-established motif in coordination chemistry and has been successfully employed in the synthesis of various effective catalysts. For instance, derivatives of aminopyridines are known to form stable complexes with transition metals like palladium, which are active in a range of cross-coupling reactions.

A notable example involves the use of a related compound, 5-amino-2-cyanopyridine, in the synthesis of a series of copper, cobalt, nickel, and manganese complexes. These complexes have demonstrated catalytic activity in the Henry reaction, a classic carbon-carbon bond-forming reaction. This precedent underscores the potential of the aminocyanopyridine framework to serve as a ligand in catalytic systems.

The introduction of a fluorine atom at the 2-position of the pyridine ring in this compound is expected to significantly influence its electronic properties and, consequently, the properties of any derived catalyst. The high electronegativity of fluorine acts as a powerful electron-withdrawing group, which can modulate the electron density of the pyridine ring. This electronic effect can, in turn, influence the binding affinity of the ligand to a metal center and the reactivity of the resulting metal complex.

Furthermore, the fluorine substituent can impact the steric environment around the metal center, potentially influencing the selectivity of the catalyzed reaction. The unique steric and electronic effects of fluorine are often exploited in catalyst design to fine-tune activity and selectivity. For example, in palladium-catalyzed cross-coupling reactions, the electronic nature of the ligands bound to the palladium center plays a crucial role in the efficiency of the catalytic cycle.

The amino and cyano groups on the pyridine ring of this compound offer additional avenues for catalyst design. These functional groups can serve as coordination sites for metal ions or as handles for further synthetic modifications to create more elaborate and tailored ligand structures. For instance, the amino group can be functionalized to generate a wide array of Schiff base, amide, or phosphine-containing ligands, each with distinct coordination properties.

The following table summarizes the potential roles of the functional groups in this compound in the context of catalyst design, based on established principles in coordination and organometallic chemistry.

| Functional Group | Potential Role in Catalyst Design |

| Pyridine Nitrogen | Primary coordination site for a metal center. |

| Amino Group (-NH2) | Secondary coordination site; can be modified to create bidentate or polydentate ligands. |

| Cyano Group (-CN) | Can act as a coordinating group or be transformed into other functional groups for ligand modification. |

| Fluorine Atom (-F) | Modulates the electronic properties of the pyridine ring, influencing the catalytic activity and selectivity of the metal center. |

Advanced Spectroscopic and Structural Elucidation of 3 Amino 5 Cyano 2 Fluoropyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a comprehensive insight into the molecular structure of 3-Amino-5-Cyano-2-fluoropyridine by probing the magnetic properties of its atomic nuclei.

Proton (¹H) NMR for Structural Connectivity

Proton NMR spectroscopy is fundamental in establishing the connectivity of hydrogen atoms within the molecule. For a related compound, 2-amino-5-fluoropyridine (B1271945), the ¹H NMR spectrum shows distinct signals for the aromatic protons. researchgate.net The proton at position 6 (adjacent to the nitrogen) typically appears at the lowest field due to the deshielding effect of the electronegative nitrogen atom. The protons at positions 3 and 4 will exhibit chemical shifts and coupling patterns influenced by both the fluorine and amino substituents.

In this compound, the two protons on the pyridine (B92270) ring are expected to show distinct chemical shifts. The proton at the 4-position and the proton at the 6-position will appear as doublets due to coupling with each other. The presence of the electron-withdrawing cyano and fluoro groups, along with the electron-donating amino group, will influence the precise chemical shift values.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H-4 | 7.5 - 8.0 | d | J(H4-H6) |

| H-6 | 8.0 - 8.5 | d | J(H6-H4) |

| -NH₂ | 5.0 - 6.0 | br s | - |

Note: Predicted values are based on general principles and data from similar structures. Actual values may vary.

Carbon (¹³C) NMR for Carbon Framework Analysis

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of the carbon atoms are significantly affected by the nature of the substituents.

For the parent compound, 2-amino-5-cyanopyridine, ¹³C NMR spectral data is available. nih.gov In this compound, the carbon attached to the fluorine atom (C-2) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The carbons adjacent to the fluorine (C-3) and the nitrogen atom in the ring will also show smaller C-F couplings. The chemical shift of the cyano carbon is also a characteristic feature.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Position | Predicted Chemical Shift (ppm) | C-F Coupling (JCF, Hz) |

| C-2 | 150 - 160 | ¹JCF ≈ 230-260 |

| C-3 | 120 - 130 | ²JCF ≈ 20-30 |

| C-4 | 135 - 145 | ³JCF ≈ 3-5 |

| C-5 | 100 - 110 | ³JCF ≈ 3-5 |

| C-6 | 150 - 160 | ⁴JCF ≈ 1-3 |

| CN | 115 - 120 | - |

Note: Predicted values are based on general principles and data from similar structures. Actual values may vary.

Fluorine (¹⁹F) NMR for Fluorine Environment Characterization

Fluorine-19 NMR is a highly sensitive technique for characterizing the environment of the fluorine atom. The chemical shift of the fluorine atom in this compound will be influenced by the electronic effects of the amino and cyano groups. The ¹⁹F NMR spectrum will show a single resonance, and its chemical shift provides valuable information. For instance, in 2-amino-6-fluoropyridine, a significant chemical shift range was observed, indicating sensitivity to the local environment. scholaris.ca

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Complete Structural Assignment

COSY (Correlation Spectroscopy): This experiment establishes correlations between coupled protons. For this compound, a cross-peak between the signals of H-4 and H-6 would confirm their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals for C-4 and C-6 based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for assigning the quaternary carbons (C-2, C-3, C-5, and the cyano carbon) by observing their long-range couplings to the ring protons. For example, correlations between H-4 and C-2, C-3, C-5, and C-6 would be expected.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to the molecule and its functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The spectrum will exhibit characteristic absorption bands corresponding to the vibrations of the amino (N-H), cyano (C≡N), and carbon-fluorine (C-F) bonds, as well as the pyridine ring vibrations.

For the related compound 2-amino-5-cyanopyridine, IR spectral data is available, showing characteristic bands for the amino and cyano groups. nih.gov Similarly, for 3-Amino-5-fluoropyridine (B1296810), the following characteristic peaks are expected:

Table 3: Characteristic FTIR Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amino (-NH₂) | N-H stretching (asymmetric and symmetric) | 3300 - 3500 |

| N-H bending | 1600 - 1650 | |

| Cyano (-C≡N) | C≡N stretching | 2220 - 2240 |

| C-F | C-F stretching | 1200 - 1300 |

| Pyridine Ring | C=C and C=N stretching | 1400 - 1600 |

| C-H bending | 700 - 900 |

The precise positions of these bands can provide further structural information. For example, the position of the N-H stretching bands can indicate the extent of hydrogen bonding in the solid state.

Raman Spectroscopy for Molecular Vibrational Analysis

The key vibrational modes for this compound would arise from the cyano, amino, and fluoropyridine ring moieties.

Cyano (-C≡N) Stretching: The cyano group is expected to produce a strong and sharp vibrational band in the characteristic region of 2200-2260 cm⁻¹. This peak is often isolated and serves as an excellent marker for the presence of the nitrile functionality. Studies on related cyanopyridine derivatives confirm this assignment. nih.gov

Amino (-NH₂) Vibrations: The primary amino group gives rise to several distinct vibrations. Symmetric and asymmetric N-H stretching modes are anticipated in the 3300-3500 cm⁻¹ region. An NH₂ scissoring (bending) vibration typically appears around 1590-1650 cm⁻¹.

Pyridine Ring Vibrations: The pyridine ring itself has a set of characteristic vibrational modes. Ring stretching vibrations (C-C and C-N) typically occur in the 1300-1600 cm⁻¹ range. The substitution pattern, including the electron-withdrawing fluorine and cyano groups and the electron-donating amino group, will influence the exact frequencies of these modes.

C-F Vibration: The carbon-fluorine stretching vibration is expected to appear in the 1000-1400 cm⁻¹ region, though its intensity can vary.

The analysis of these vibrational frequencies provides critical data for confirming the molecular structure and understanding the electronic environment of the bonds within the molecule.

Table 1: Predicted Raman Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Cyano (-C≡N) | Stretching | 2200 - 2260 |

| Amino (-NH₂) | Asymmetric & Symmetric Stretching | 3300 - 3500 |

| Amino (-NH₂) | Scissoring (Bending) | 1590 - 1650 |

| Pyridine Ring | Ring Stretching | 1300 - 1600 |

| Carbon-Fluorine (-C-F) | Stretching | 1000 - 1400 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds through analysis of their fragmentation patterns. For this compound (molecular formula: C₆H₄FN₃), the exact molecular weight is 137.039 g/mol . bldpharm.com

Under electron ionization (EI), the molecule is expected to form a molecular ion (M⁺˙) peak at m/z = 137. The fragmentation of this ion would be influenced by the stability of the pyridine ring and the nature of its substituents. Studies on fluorinated pyridines and other aromatic compounds provide a basis for predicting these pathways. researchgate.netnih.govnih.gov

Key fragmentation pathways would likely include:

Loss of HCN: A common fragmentation for nitrile-containing aromatic compounds, leading to a fragment ion at m/z = 110.

Loss of a Fluorine Radical (F•): Cleavage of the C-F bond would result in an ion at m/z = 118.

Loss of Diazomethane (B1218177) (CH₂N₂): Rearrangement and loss of diazomethane could lead to a benzyne-like radical cation.

Ring Cleavage: More extensive fragmentation can lead to the cleavage of the pyridine ring itself, producing smaller charged fragments.

The presence of fluorine can significantly influence fragmentation, often directing cleavage pathways and stabilizing certain fragment ions. nih.gov

Table 2: Predicted Mass Spectrometry Fragments for this compound

| Ion | m/z (Predicted) | Identity |

| [C₆H₄FN₃]⁺˙ | 137 | Molecular Ion (M⁺˙) |

| [C₅H₄N₂]⁺˙ | 110 | [M - HCN]⁺˙ |

| [C₆H₄N₃]⁺ | 118 | [M - F]⁺ |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. nih.gov While a crystal structure for this compound has not been specifically reported, the structure of the closely related salt, 2-Amino-5-cyanopyridinium chloride (C₆H₆N₃⁺·Cl⁻), offers significant insights into the expected solid-state conformation. nih.gov

In the crystal lattice of this analogue, the pyridine ring is planar. It is anticipated that this compound would also exhibit a planar pyridine ring. The crystal structure would be stabilized by a network of intermolecular hydrogen bonds. The amino group (-NH₂) would act as a hydrogen bond donor, while the nitrogen atom of the cyano group (-C≡N) and potentially the fluorine atom could act as hydrogen bond acceptors, linking adjacent molecules into a stable three-dimensional network. nih.gov

The crystallographic data from 2-Amino-5-cyanopyridinium chloride provides a model for the expected bond lengths and angles in the target compound.

Table 3: Selected Crystallographic Data for Analogue 2-Amino-5-cyanopyridinium chloride

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.0937 (8) |

| b (Å) | 11.856 (2) |

| c (Å) | 14.842 (3) |

| β (°) | 94.95 (3) |

| V (ų) | 717.7 (2) |

| Z | 4 |

Data sourced from a study on 2-Amino-5-cyanopyridinium chloride and is presented as a predictive model for the target compound. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties of Derivatives